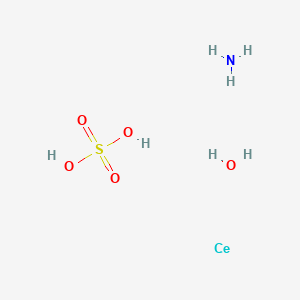

azane;cerium;sulfuric acid;hydrate

Description

The compound "azane; cerium; sulfuric acid; hydrate" refers to cerium(IV) sulfate hydrate (Ce(SO₄)₂·xH₂O), a coordination complex where cerium in its +4 oxidation state is bonded to sulfate anions and water molecules. This compound is commercially known as ceric sulfate hydrate and is characterized by its strong oxidizing properties in acidic media .

Properties

IUPAC Name |

azane;cerium;sulfuric acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXMWILTYFSCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.O.OS(=O)(=O)O.[Ce] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Steps

-

Acid Preparation : Dilute 18 M industrial-grade sulfuric acid with deionized water to achieve a 9.1–9.2 M H⁺ solution.

-

Dissolution : Gradually add Ce(OH)₄ (≥70% TREO, CeO₂/TREO ≥99.98%) to the acid under stirring at 70–80°C. Maintain a final H⁺ concentration of 4.4–4.6 M and Ce⁴⁺ concentration of 1.05–1.16 M.

-

Crystallization : Boil the solution above 95°C for 10–15 minutes to induce supersaturation, followed by cooling to 30–35°C for crystallization.

-

Drying : Filter the crystallisate and dehydrate at 200–250°C until TREO exceeds 51%, yielding an orange powder with Ce⁴⁺/ΣCe ≥96%.

Key Parameters

| Parameter | Range | Impact on Product Quality |

|---|---|---|

| Acid Concentration | 9.1–9.2 M H⁺ | Prevents Ce⁴⁺ hydrolysis |

| Dissolution Temp | 70–80°C | Maximizes Ce⁴⁺ solubility |

| Drying Temp | 200–250°C | Ensures anhydrous form |

Alternative Route Using Cerium(IV) Oxide

Cerium(IV) oxide (CeO₂) serves as a cost-effective precursor in small-scale syntheses. This method, adapted from inorganic synthesis handbooks, prioritizes stoichiometric control.

Procedure

Challenges

-

Residual Ce³⁺: Requires post-synthesis oxidation with H₂O₂ or O₃.

-

Sulfur Trioxide Byproducts: Neutralize with NaOH washes to prevent hygroscopicity.

Industrial-Scale Optimization

Large-scale production modifies laboratory methods to enhance yield and reduce energy costs. A representative workflow from CN101633514A includes:

Batch Process

-

Scaled Dissolution : 429 kg Ce(OH)₄ in 1,110 L H₂O + 390 L H₂SO₄ (80°C, 50 minutes).

-

Continuous Crystallization : Rotary evaporators concentrate the solution at 98°C, reducing processing time by 40% compared to static boiling.

-

Fluidized-Bed Drying : Replace crucible drying with fluidized beds to achieve uniform dehydration at 230°C.

Yield and Purity Data

| Batch Size (kg Ce(OH)₄) | TREO (%) | Cl⁻ (ppm) | Fe₂O₃ (ppm) |

|---|---|---|---|

| 285 | 51.2 | ≤100 | ≤200 |

| 429 | 51.5 | ≤100 | ≤200 |

Quality Control and Characterization

Purity Assurance

Impurity Limits

| Impurity | Allowable Concentration (ppm) |

|---|---|

| Cl⁻ | ≤100 |

| PbO | ≤100 |

| Fe₂O₃ | ≤300 |

Challenges in Hydrate Stabilization

Ce(SO₄)₂·4H₂O exhibits hygroscopicity and gradual Ce⁴⁺ reduction under ambient conditions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

azane;cerium;sulfuric acid;hydrate undergoes various types of chemical reactions, including:

Oxidation: The cerium(IV) ion (Ce4+) is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

Reduction: The compound can be reduced to cerium(III) (Ce3+) in the presence of suitable reducing agents.

Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation Reactions: Common reagents include dilute hydrochloric acid (HCl) and sulfite ions (SO3^2-). The reactions are typically carried out under acidic conditions.

Reduction Reactions: Reducing agents such as sulfite ions or other strong reducing agents are used to convert Ce4+ to Ce3+.

Substitution Reactions: Various nucleophiles can be used to replace the sulfate group under appropriate conditions.

Major Products Formed

Oxidation: The major products include oxidized organic or inorganic compounds and cerium(III) ions.

Reduction: The primary product is cerium(III) sulfate.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Analytical Chemistry

Redox Indicator in Titrations

Cerium(IV) sulfate hydrate serves as a potent redox indicator due to its strong oxidizing properties. It is utilized in titrations to determine the concentration of reducing agents. The redox reaction can be represented as:

This reaction is crucial in analytical methods for quantifying substances that undergo oxidation-reduction reactions.

Nanotechnology

Synthesis of Cerium Oxide Nanoparticles

In nanotechnology, cerium(IV) sulfate hydrate is instrumental in synthesizing cerium oxide nanoparticles, which have diverse applications in catalysis and environmental remediation. The nanoparticles exhibit unique properties such as high surface area and reactivity, making them suitable for catalytic converters and as adsorbents for pollutants .

| Application Area | Description |

|---|---|

| Catalysis | Used in oxidation reactions and as a catalyst support |

| Environmental Remediation | Effective in removing heavy metals from wastewater |

Biological Applications

Oxidative Stress Studies

Cerium(IV) sulfate hydrate has been investigated for its role in oxidative stress studies. Its ability to generate reactive oxygen species (ROS) can induce oxidative stress in biological systems, making it a valuable tool for studying cellular responses to oxidative damage .

Potential Therapeutic Uses

Research indicates that cerium compounds may possess antioxidant properties under specific conditions, suggesting potential applications in therapeutic settings to mitigate oxidative damage .

Industrial Applications

Production of Specialty Chemicals

In industrial chemistry, cerium(IV) sulfate hydrate is used as an oxidizing agent in the production of specialty chemicals. Its strong oxidizing capabilities facilitate various chemical transformations essential for producing high-value chemical products .

Metallurgy and Glass Manufacturing

Cerium compounds are widely used in metallurgy and glass polishing due to their ability to enhance the properties of materials. Cerium(IV) sulfate hydrate contributes to the production of high-quality glass and ceramics by improving clarity and durability .

Case Study 1: Cerium Oxide Nanoparticles in Catalysis

A study demonstrated that cerium oxide nanoparticles synthesized from cerium(IV) sulfate hydrate exhibited enhanced catalytic activity in the oxidation of carbon monoxide at room temperature. This application highlights the compound's potential in developing efficient catalytic systems for environmental applications.

Case Study 2: Oxidative Stress Induction

Research conducted on human cell lines revealed that exposure to cerium(IV) sulfate hydrate increased ROS levels, leading to significant cellular stress responses. This study underscores the compound's utility in understanding oxidative stress mechanisms and developing antioxidant therapies.

Mechanism of Action

The mechanism of action of sulfuric acid, ammonium cerium(4+) salt, hydrate (3:2:1:2) primarily involves its strong oxidizing properties. The cerium(IV) ion (Ce4+) can accept electrons from other compounds, leading to their oxidation. This process is facilitated by the high redox potential of the cerium(IV) ion. The molecular targets and pathways involved depend on the specific reaction and the compounds being oxidized .

Comparison with Similar Compounds

Key Properties:

- Chemical Formula : Ce(SO₄)₂·xH₂O (x = 4, 8, or 12) .

- Appearance : Yellow to orange crystalline solid .

- Solubility : Moderately soluble in water (21.4 g/100 mL at 0°C) but hydrolyzes in excess water to form CeO₂ .

- Applications : Widely used in redox titrations, organic synthesis, and industrial processes (e.g., recovery of cerium from waste materials) .

Comparison with Similar Compounds

Cerium(III) Sulfate Hydrate (Ce₂(SO₄)₃·xH₂O)

Key Differences :

Other Rare Earth Sulfates (La₂(SO₄)₃, Yb₂(SO₄)₃)

Key Insights :

Metal(IV) Phosphates (CeP, ZrP, TiP)

Cerium(IV) phosphates (CeP) and analogous zirconium/titanium phosphates are compared for their ion-exchange and sorption properties :

Key Insights :

Sulfuric Acid Hydrates (H₂SO₄·xH₂O)

Key Differences :

Redox Behavior and Catalysis

Biological Activity

Cerium(IV) sulfate hydrate, commonly referred to as cerium sulfate, is a compound that has garnered attention for its biological activities, particularly in the fields of biochemistry and medicine. This article explores the biological activity of this compound, focusing on its mechanisms, effects on biological systems, and potential applications.

Cerium(IV) sulfate hydrate is represented by the formula . It acts as an oxidizing agent and is involved in various chemical reactions, including the generation of radicals and the transformation of organic compounds. The structure of cerium ions in acidic solutions, particularly in sulfuric acid, has been studied using techniques such as extended X-ray absorption fine structure (EXAFS) spectroscopy. It has been established that cerium(III) ions are predominantly coordinated by nine water molecules in acidic environments .

Table 1: Coordination Numbers and Distances for Cerium Ions

| Ion State | Coordination Number (CN) | Average Ce-O Distance (Å) |

|---|---|---|

| Ce(III) | 9 | 2.541 ± 0.004 |

| Ce(IV) | Complexed with bisulfate | Not precisely determined |

Oxidative Stress and Antioxidant Activity

Cerium(IV) sulfate exhibits significant oxidative properties, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to cellular damage or apoptosis. However, cerium compounds have also been shown to possess antioxidant properties under certain conditions, which may help mitigate oxidative damage in biological systems .

Case Studies on Biological Effects

- Cellular Response to Cerium Compounds : Research indicates that exposure to cerium sulfate can influence cellular pathways related to stress responses. In vitro studies have shown that cerium salts can modulate the expression of genes involved in antioxidant defense mechanisms.

- Therapeutic Applications : Cerium compounds have been investigated for their potential therapeutic roles. For instance, they have been explored as agents for treating conditions related to oxidative stress, such as neurodegenerative diseases and cancer. The ability of cerium ions to participate in redox reactions makes them suitable candidates for drug delivery systems where controlled release is crucial .

- Environmental Impact on Microbial Communities : Studies have shown that cerium ions can affect microbial communities in soil and aquatic environments. The presence of cerium can alter microbial metabolism and community structure, potentially influencing nutrient cycling and ecosystem health .

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Cellular Response | Modulation of antioxidant gene expression |

| Therapeutic Applications | Potential for treating oxidative stress-related diseases |

| Environmental Microbiology | Alteration of microbial community dynamics |

Safety and Toxicology

While cerium compounds show promise for various applications, their safety profile is essential for consideration. Toxicological studies indicate that high concentrations of cerium sulfate can lead to cytotoxic effects in certain cell types. Therefore, understanding the dosage and exposure levels is critical when considering therapeutic uses or environmental impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.